Amcenestrant

Description

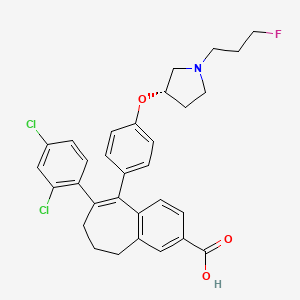

Structure

3D Structure

Properties

IUPAC Name |

6-(2,4-dichlorophenyl)-5-[4-[(3S)-1-(3-fluoropropyl)pyrrolidin-3-yl]oxyphenyl]-8,9-dihydro-7H-benzo[7]annulene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H30Cl2FNO3/c32-23-8-12-27(29(33)18-23)28-4-1-3-21-17-22(31(36)37)7-11-26(21)30(28)20-5-9-24(10-6-20)38-25-13-16-35(19-25)15-2-14-34/h5-12,17-18,25H,1-4,13-16,19H2,(H,36,37)/t25-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KISZAGQTIXIVAR-VWLOTQADSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2)C(=O)O)C(=C(C1)C3=C(C=C(C=C3)Cl)Cl)C4=CC=C(C=C4)OC5CCN(C5)CCCF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2=C(C=CC(=C2)C(=O)O)C(=C(C1)C3=C(C=C(C=C3)Cl)Cl)C4=CC=C(C=C4)O[C@H]5CCN(C5)CCCF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H30Cl2FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

554.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2114339-57-8 | |

| Record name | Amcenestrant [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2114339578 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-(2,4-dichlorophenyl)-5-[4-[(3S)-1-(3-fluoropropyl)pyrrolidin-3-yl]oxyphenyl]-8,9-dihydro-7H-benzo[7]annulene-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMCENESTRANT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TBF1NHY02O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Amcenestrant (SAR439859) chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amcenestrant, also known as SAR439859, is an orally bioavailable, non-steroidal selective estrogen receptor degrader (SERD).[1][2] It was developed for the treatment of estrogen receptor-positive (ER+) breast cancer.[3] As a SERD, amcenestrant is designed to both antagonize and induce the degradation of the estrogen receptor, a key driver of tumor growth in ER+ breast cancers.[2] This document provides a comprehensive technical overview of its chemical properties, mechanism of action, preclinical and clinical data, and the experimental methodologies used in its evaluation. Although its clinical development was discontinued (B1498344), the data gathered on amcenestrant remains valuable for the ongoing research and development of endocrine therapies.

Chemical Structure and Properties

Amcenestrant is a complex small molecule with a distinct chemical structure that facilitates its high-affinity binding to the estrogen receptor.

Chemical Identifiers

| Identifier | Value |

| IUPAC Name | 6-(2,4-dichlorophenyl)-5-[4-[(3S)-1-(3-fluoropropyl)pyrrolidin-3-yl]oxyphenyl]-8,9-dihydro-7H-benzo[4]annulene-2-carboxylic acid[5] |

| CAS Number | 2114339-57-8[6] |

| Synonyms | SAR439859, SAR-439859[2] |

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₃₁H₃₀Cl₂FNO₃ | [1][6] |

| Molecular Weight | 554.48 g/mol | [2] |

| Exact Mass | 553.1587 Da | [2] |

| Topological Polar Surface Area | 49.8 Ų | [1][5] |

| Hydrogen Bond Donors | 1 | [7] |

| Hydrogen Bond Acceptors | 3 | [7] |

| Rotatable Bonds | 8 | [7] |

| XLogP | 8.95 | [7] |

| Solubility | Poorly soluble in water (0.000015 g/mL at 25°C). Sparingly soluble in DMSO (1-10 mg/ml). | [6][] |

Mechanism of Action

Amcenestrant functions as a selective estrogen receptor degrader (SERD). Its primary mechanism involves binding to the estrogen receptor (ER), which leads to a conformational change in the receptor protein.[2][5] This altered conformation marks the receptor for ubiquitination and subsequent degradation by the proteasome.[2] The degradation of the ER prevents its translocation to the nucleus, binding to estrogen response elements (EREs) on DNA, and subsequent transcription of genes that promote cell proliferation and survival.[4] This dual action of antagonism and degradation is intended to provide a more complete shutdown of ER signaling compared to selective estrogen receptor modulators (SERMs) that only block the receptor.

Figure 1: Mechanism of Action of Amcenestrant in the Estrogen Receptor Signaling Pathway.

Preclinical Data

Amcenestrant demonstrated potent and broad anti-tumor activity in a range of preclinical models, including those with mutations in the estrogen receptor alpha (ESR1) gene, which are a common mechanism of resistance to endocrine therapies.

In Vitro Efficacy

| Assay | Cell Line / Target | Result (EC₅₀) | Source |

| ERα Degradation | MCF-7 | 0.2 nM | [9] |

| Anti-proliferation | MCF-7 (Wild-type ERα) | 20 nM | [6] |

| Anti-proliferation | MCF-7 (ERαY537S mutant) | 331 nM | [6] |

| Anti-proliferation | MCF-7 (ERαD538G mutant) | 595 nM | [6] |

In Vivo Efficacy & Pharmacokinetics

Amcenestrant showed significant tumor regression in various breast cancer xenograft models and demonstrated good oral bioavailability across species.

| Model / Species | Dosing | Outcome | Source |

| In Vivo Efficacy | Patient-Derived Xenograft (PDX) Mouse Model | 100 mg/kg/day reduced tumor volume more than fulvestrant | [6] |

| In Vivo Efficacy | MCF-7 Xenograft (ESR1-Y537S mutant) | 25 mg/kg/BID led to tumor regression | [9] |

| Pharmacokinetic Parameter | Mouse | Rat | Dog | Source |

| Bioavailability | 54-76% | 54-76% | 54-76% | [9] |

| Clearance (L/h·kg) | 0.03-1.92 | 0.03-1.92 | 0.03-1.92 | [9] |

| Volume of Distribution (Vₛₛ, L/kg) | 0.5-6.1 | 0.5-6.1 | 0.5-6.1 | [9] |

| Half-life (T₁/₂, h) | 1.98 | 4.13 | 9.80 | [9] |

Experimental Protocols

The preclinical evaluation of Amcenestrant involved standard in vitro and in vivo assays to determine its efficacy and mechanism of action.

In Vitro Cell Proliferation Assay (MCF-7)

This assay is used to measure the ability of a compound to inhibit the growth of ER+ breast cancer cells.

-

Cell Culture: MCF-7 cells are maintained in RPMI medium with phenol (B47542) red. Prior to the assay, cells are cultured for several days in phenol-free media supplemented with charcoal-stripped fetal bovine serum to remove exogenous estrogens.[10]

-

Seeding: Cells are seeded into 96-well plates at a density of approximately 400 cells per well in a hormone-free medium.[10]

-

Treatment: After a 24-72 hour adaptation period, cells are treated with serial dilutions of Amcenestrant or a vehicle control (e.g., DMSO).[11]

-

Incubation: Plates are incubated for 6-7 days, with media and compound being refreshed periodically.[10]

-

Quantification: Cell viability is assessed using a colorimetric assay such as Sulforhodamine B (SRB) or MTS, which measures metabolic activity, or by direct cell counting.[12][13] The absorbance is read on a plate reader.

-

Analysis: The results are used to calculate the EC₅₀ value, which is the concentration of the drug that inhibits cell proliferation by 50%.

Western Blot for ERα Degradation

This technique is used to quantify the amount of ERα protein in cells after treatment with a SERD.

-

Cell Treatment: ER+ breast cancer cells (e.g., MCF-7) are plated and treated with various concentrations of Amcenestrant for a specified time (e.g., 3-24 hours).[12]

-

Lysis: Cells are washed and then lysed using a suitable lysis buffer (e.g., PhosphoSafe Lysis Buffer) to extract total cellular proteins.[12]

-

Protein Quantification: The total protein concentration in each lysate is determined using a standard method like the Bradford protein assay.[12]

-

Electrophoresis: Equal amounts of protein from each sample are loaded onto an SDS-PAGE gel to separate the proteins by size.[11]

-

Transfer: The separated proteins are transferred from the gel to a PVDF membrane.[11]

-

Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific to ERα. After washing, it is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).[11]

-

Detection: A chemiluminescent substrate is added, and the light emitted from the bands is captured by an imaging system. The intensity of the ERα band is quantified and compared to a loading control (e.g., β-actin) to determine the extent of protein degradation.[11]

Figure 2: General Experimental Workflow for Preclinical Evaluation of a SERD.

In Vivo Xenograft Model

This model is used to assess the anti-tumor efficacy of a compound in a living organism.

-

Cell/Tissue Implantation: Immunocompromised mice (e.g., nude mice) are subcutaneously or orthotopically (in the mammary fat pad) injected with human breast cancer cells (e.g., MCF-7) or implanted with fragments from a patient's tumor (PDX model).[14][15]

-

Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., ~100 mm³).[16]

-

Randomization and Treatment: Mice are randomized into control and treatment groups. The treatment group receives Amcenestrant orally at a predetermined dose and schedule, while the control group receives a vehicle.[16]

-

Monitoring: Tumor volume is measured regularly (e.g., twice a week) using calipers. Animal body weight and general health are also monitored.

-

Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or after a set duration. Tumors are then excised and weighed.[16]

-

Analysis: The tumor growth inhibition (TGI) is calculated by comparing the tumor volumes in the treated group to the control group.

Clinical Development and Discontinuation

Amcenestrant was evaluated in several clinical trials, including the AMEERA series, as both a monotherapy and in combination with other agents like the CDK4/6 inhibitor palbociclib (B1678290).

Early phase trials showed that amcenestrant had a favorable safety profile and demonstrated encouraging antitumor activity in heavily pretreated patients with ER+/HER2- advanced breast cancer.[3] However, the global clinical development program for amcenestrant was discontinued in August 2022. The decision was based on a prespecified interim analysis of the Phase 3 AMEERA-5 trial, where an Independent Data Monitoring Committee concluded that the combination of amcenestrant with palbociclib did not meet the prespecified boundary for continuation compared to the control arm (letrozole plus palbociclib). No new safety signals were observed. Subsequently, all other studies of amcenestrant, including the AMEERA-3 and AMEERA-6 trials, were also discontinued.

Conclusion

Amcenestrant is a potent, orally bioavailable selective estrogen receptor degrader that demonstrated significant promise in preclinical studies, effectively inhibiting the growth of both wild-type and mutant ER-positive breast cancer models. Despite its promising preclinical profile and early clinical activity, it ultimately did not demonstrate a sufficient clinical benefit in Phase 3 trials to warrant continued development. The comprehensive dataset generated from the amcenestrant program, however, contributes valuable insights into the development of next-generation oral SERDs and the complex biology of endocrine resistance in breast cancer.

References

- 1. Amcenestrant | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 2. medkoo.com [medkoo.com]

- 3. researchgate.net [researchgate.net]

- 4. creative-diagnostics.com [creative-diagnostics.com]

- 5. Amcenestrant | C31H30Cl2FNO3 | CID 130232326 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. caymanchem.com [caymanchem.com]

- 7. amcenestrant | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 9. medchemexpress.com [medchemexpress.com]

- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Activity in MCF-7 Estrogen-Sensitive Breast Cancer Cells of Capsicodendrin from Cinnamosma fragrans - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Evaluation of Cell Cycle Arrest in Estrogen Responsive MCF-7 Breast Cancer Cells: Pitfalls of the MTS Assay | PLOS One [journals.plos.org]

- 14. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]

- 15. dovepress.com [dovepress.com]

- 16. meliordiscovery.com [meliordiscovery.com]

In Vitro and In Vivo Models for Studying Amcenestrant Efficacy

An In-Depth Technical Guide:

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide provides a comprehensive overview of the preclinical models and methodologies used to evaluate the efficacy of Amcenestrant, an investigational oral Selective Estrogen Receptor Degrader (SERD). It includes detailed experimental protocols, quantitative data summaries, and visualizations of key biological pathways and workflows. Although Amcenestrant's clinical development was ultimately discontinued (B1498344) after Phase 3 trials did not meet their primary endpoints, the preclinical data and methodologies remain a valuable reference for research in endocrine therapies.[1][2][3]

Introduction to Amcenestrant

Amcenestrant (SAR439859) is an orally bioavailable, non-steroidal SERD designed to treat estrogen receptor-positive (ER+), human epidermal growth factor receptor 2-negative (HER2-) breast cancer.[4][5] Its mechanism of action involves both antagonizing and degrading the estrogen receptor, leading to the inhibition of the ER signaling pathway, a key driver of proliferation in ER+ breast cancers.[6][7][8] Preclinical studies demonstrated that Amcenestrant has potent activity against both wild-type and mutant forms of the estrogen receptor, including the common Y537S mutation which can confer resistance to other endocrine therapies.[9][10][11]

Mechanism of Action: ER Signaling Pathway

The primary target of Amcenestrant is the estrogen receptor. In ER+ breast cancer, the binding of estrogen to its receptor triggers a cascade of events leading to tumor cell growth. Amcenestrant disrupts this process by binding to the ER, which not only blocks the receptor's function but also marks it for proteasomal degradation.

Caption: Amcenestrant mechanism of action in the ER signaling pathway.

In Vitro Models for Efficacy Assessment

A variety of ER+ breast cancer cell lines, including those with acquired resistance, were used to characterize the anti-proliferative effects of Amcenestrant.

Cell Lines Used

Preclinical studies employed a panel of human breast cancer cell lines to assess Amcenestrant's efficacy across different subtypes.[12][13]

| Cell Line | ER Status | HER2 Status | Key Characteristics |

| MCF-7 | + | - | Wild-type, ER-dependent, commonly used endocrine-sensitive model. |

| BT-474 | + | + | Models HER2+/ER+ subtype with potential receptor crosstalk. |

| MDA-MB-361 | + | + | HER2+/ER+ cell line with high ER expression.[14] |

| EFM-192a | + | + | HER2+/ER+ cell line.[15] |

| BT-474-T | + | + | A trastuzumab-resistant variant of the parental BT-474 line.[15] |

Experimental Protocols

A. Cell Proliferation / Viability Assays

This protocol was used to determine the concentration-dependent inhibitory effect of Amcenestrant on cancer cell growth and to calculate IC50 values.

-

Methodology: 5-day acid phosphatase-based assays were frequently utilized.[13][16][14]

-

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Treatment: Cells are treated with a range of concentrations of Amcenestrant, often in combination with other agents like HER2-targeted therapies (neratinib, lapatinib (B449), tucatinib).[14]

-

Incubation: Plates are incubated for 5 days to allow for cell proliferation.

-

Assay: The acid phosphatase substrate is added. Viable cells containing acid phosphatase convert the substrate into a product that can be measured colorimetrically.

-

Data Analysis: Absorbance is read using a plate reader. The relative cell growth is calculated against untreated controls, and dose-response curves are generated to determine IC50 values.

-

Caption: General workflow for an in vitro cell proliferation assay.

B. Western Blot Analysis

This technique was used to assess the impact of Amcenestrant on protein expression and signaling pathways.

-

Methodology:

-

Cell Treatment: Cells are treated with Amcenestrant and/or combination agents for a specified period (e.g., 24 hours).[15]

-

Lysis: Cells are lysed to extract total protein.

-

Quantification: Protein concentration is determined using a BCA or similar assay.

-

Electrophoresis & Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is incubated with primary antibodies against target proteins (e.g., ER, p-HER2, total HER2, AKT) followed by secondary antibodies.

-

Detection: Protein bands are visualized using chemiluminescence, and densitometry is used for quantification. This helps confirm ER degradation and inhibition of downstream signaling.[12][13]

-

C. Apoptosis Assays

Used to determine if the anti-proliferative effects of Amcenestrant are due to the induction of programmed cell death.

-

Methodology: Caspase 3/7 activity assays were employed.[13]

-

Cells are treated with the drug(s) for a defined period (e.g., 72 hours).

-

A luminogenic substrate for activated caspases 3 and 7 is added.

-

The luminescence, which is proportional to the amount of caspase activity, is measured to quantify apoptosis.

-

Summary of In Vitro Efficacy Data

Amcenestrant demonstrated potent anti-proliferative activity, particularly when combined with HER2-targeted tyrosine kinase inhibitors (TKIs) in HER2+/ER+ cell lines.

| Cell Line | Treatment | Endpoint | Result | Citation(s) |

| MDA-MB-361 | 1 µM Amcenestrant | Viability | ~53.3% cell viability | [14] |

| BT-474 | 1 µM Amcenestrant | Viability | ~85.3% cell viability | [14] |

| MDA-MB-361 | Neratinib (B1684480) + 1 µM Amcenestrant | IC50 | Significantly lowered neratinib IC50 compared to neratinib alone. | [14] |

| MDA-MB-361 | Lapatinib + 1 µM Amcenestrant | IC50 | Significantly lowered lapatinib IC50 compared to lapatinib alone. | [14] |

| MDA-MB-361 | Tucatinib (B611992) + 1 µM Amcenestrant | IC50 | Significantly lowered tucatinib IC50 compared to tucatinib alone. | [14] |

| BT-474 | Neratinib + 1 µM Amcenestrant | IC50 | Significantly lowered neratinib IC50 compared to neratinib alone. | [14] |

| BT-474 | Tucatinib + 1 µM Amcenestrant | IC50 | Significantly lowered tucatinib IC50 compared to tucatinib alone. | [14] |

| Multiple | Amcenestrant | ER Degradation | Degrades ER with high efficacy (98%) and potency (0.2 nM). | [15][17] |

In Vivo Models for Efficacy Assessment

In vivo studies were critical for evaluating Amcenestrant's anti-tumor activity in a physiological context, using mouse xenograft models.

Animal Models Used

-

Cell Line-Derived Xenografts (CDX): These models are created by implanting human cancer cell lines into immunocompromised mice. A key model used was the MCF7-ESR1 mutant-Y537S tumor model, which represents an endocrine-resistant phenotype.[9][10]

-

Patient-Derived Xenografts (PDX): These models involve implanting tumor fragments from a patient directly into mice. They are considered more representative of human tumor heterogeneity. The HCI013 PDX model , which is tamoxifen-resistant, was used to assess Amcenestrant's efficacy.[9][10]

Experimental Protocols

A. Xenograft Efficacy Study

This protocol outlines the typical steps for assessing the anti-tumor activity of Amcenestrant in vivo.

-

Tumor Implantation: Tumor cells (e.g., MCF7-Y537S) or patient tumor fragments (e.g., HCI013) are subcutaneously implanted into immunocompromised mice.

-

Tumor Growth: Tumors are allowed to grow to a palpable, measurable size.

-

Randomization: Mice are randomized into treatment groups (e.g., vehicle control, Amcenestrant monotherapy, Amcenestrant + palbociclib).

-

Treatment Administration: Amcenestrant is administered orally (QD - once daily) at specified doses. Combination agents like palbociclib (B1678290) are co-administered.[9][18]

-

Monitoring: Tumor volume and body weight are measured regularly (e.g., twice weekly).

-

Endpoint Analysis: The study concludes when tumors in the control group reach a predetermined size. Efficacy is evaluated by comparing tumor growth inhibition (TGI) or tumor regression between the treatment and control groups.

Caption: General workflow for an in vivo xenograft efficacy study.

Summary of In Vivo Efficacy Data

Amcenestrant demonstrated significant tumor regression in endocrine-resistant in vivo models, with enhanced activity when combined with the CDK4/6 inhibitor palbociclib.

| Model Type | Treatment | Key Outcome | Citation(s) |

| MCF7-ESR1-Y537S (CDX) | Amcenestrant | Demonstrated significant tumor regression as a monotherapy. | [9][10] |

| HCI013 (PDX) | Amcenestrant | Achieved tumor regression, in contrast to fulvestrant (B1683766) which only showed partial activity. | [6][9][10] |

| MCF7-ESR1-Y537S (CDX) | Amcenestrant + Palbociclib | Showed strong synergistic activity and increased efficacy compared to monotherapy. | [9][18] |

| HCI-013 (PDX) | Amcenestrant + Palbociclib | Showed strong synergistic activity and increased efficacy compared to monotherapy. | [18] |

Conclusion

The preclinical evaluation of Amcenestrant utilized a comprehensive suite of in vitro and in vivo models. In vitro studies on ER+ breast cancer cell lines, including endocrine-resistant variants, established its potent ability to inhibit proliferation and degrade the estrogen receptor, with synergistic effects observed in combination with TKIs.[14] In vivo xenograft models, particularly those harboring ESR1 mutations (MCF7-Y537S) and patient-derived tumors (HCI013), confirmed significant anti-tumor activity and regression, which was further enhanced by combination with the CDK4/6 inhibitor palbociclib.[9][18]

While these preclinical models demonstrated a strong rationale for clinical development, the Phase 2 AMEERA-3 and Phase 3 AMEERA-5 trials ultimately failed to demonstrate a significant improvement in progression-free survival compared to standard-of-care endocrine therapies, leading to the discontinuation of the program.[1][3][19] The methodologies and data outlined in this guide nevertheless provide a valuable framework for the preclinical assessment of novel endocrine agents targeting ER+ breast cancer.

References

- 1. Sanofi provides update on amcenestrant clinical development program [sanofi.com]

- 2. researchgate.net [researchgate.net]

- 3. Randomized Phase III Study of Amcenestrant Plus Palbociclib Versus Letrozole Plus Palbociclib in Estrogen Receptor-Positive, Human Epidermal Growth Factor Receptor 2-Negative Advanced Breast Cancer: Primary Results From AMEERA-5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. clinicaltrials.eu [clinicaltrials.eu]

- 5. Semi-mechanistic pharmacokinetic-pharmacodynamic modeling of tumor size dynamics in advanced breast cancer patients treated with single-agent amcenestrant [page-meeting.org]

- 6. AMEERA-5: a randomized, double-blind phase 3 study of amcenestrant plus palbociclib versus letrozole plus palbociclib for previously untreated ER+/HER2– advanced breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Early amcenestrant data featured at ASCO support its potential to become a new endocrine backbone therapy for ER+/HER2- breast cancer [sanofi.com]

- 8. AMEERA-3: Randomized Phase II Study of Amcenestrant (Oral Selective Estrogen Receptor Degrader) Versus Standard Endocrine Monotherapy in Estrogen Receptor–Positive, Human Epidermal Growth Factor Receptor 2–Negative Advanced Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

- 10. researchgate.net [researchgate.net]

- 11. Next-generation selective estrogen receptor degraders and other novel endocrine therapies for management of metastatic hormone receptor-positive breast cancer: current and emerging role - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Pre-Clinical Rationale for Amcenestrant Combinations in HER2+/ER+ Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. aacrjournals.org [aacrjournals.org]

- 15. mdpi.com [mdpi.com]

- 16. pure.ul.ie [pure.ul.ie]

- 17. AMEERA-1 phase 1/2 study of amcenestrant, SAR439859, in postmenopausal women with ER-positive/HER2-negative advanced breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 18. aacrjournals.org [aacrjournals.org]

- 19. AMEERA-3: Randomized Phase II Study of Amcenestrant (Oral Selective Estrogen Receptor Degrader) Versus Standard Endocrine Monotherapy in Estrogen Receptor-Positive, Human Epidermal Growth Factor Receptor 2-Negative Advanced Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

The Evolving Landscape of Endocrine Therapy: A Technical Deep Dive into the Pharmacokinetics and Pharmacodynamics of Oral Selective Estrogen Receptor Degraders

For Immediate Release

[City, State] – December 4, 2025 – In the relentless pursuit of more effective treatments for estrogen receptor-positive (ER+) breast cancer, a new class of oral Selective Estrogen Receptor Degraders (SERDs) has emerged, aiming to overcome the limitations of existing endocrine therapies. This whitepaper provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the pharmacokinetics (PK) and pharmacodynamics (PD) of these novel agents, with a primary focus on amcenestrant and comparative analysis with other key oral SERDs such as elacestrant (B1663853), giredestrant, and camizestrant (B1654347).

The development of oral SERDs marks a significant advancement over fulvestrant (B1683766), the only approved SERD for many years, which is administered via intramuscular injection and possesses suboptimal pharmacokinetic properties.[1] Oral SERDs offer the promise of improved bioavailability, greater convenience, and potentially enhanced efficacy, including in tumors harboring ESR1 mutations, a common mechanism of resistance to aromatase inhibitors.[1][2]

Executive Summary

This document synthesizes preclinical and clinical data to present a detailed overview of the absorption, distribution, metabolism, and excretion (ADME) profiles, as well as the target engagement and anti-tumor activity of amcenestrant and its contemporaries. Through structured data tables, detailed experimental protocols, and visual diagrams of signaling pathways and workflows, this guide aims to be an essential resource for the scientific community engaged in oncology drug development. While amcenestrant's development was discontinued (B1498344) due to efficacy concerns in later-stage trials, the wealth of data generated from its clinical program provides invaluable insights into the therapeutic potential and challenges of this drug class.[3][4]

Pharmacokinetics of Oral SERDs

The oral bioavailability and favorable pharmacokinetic profiles of the new generation of SERDs are central to their therapeutic rationale.[5] Extensive research has been conducted to characterize their behavior in vivo, ensuring optimal drug exposure to achieve maximal therapeutic effect.

Amcenestrant

Amcenestrant demonstrated a generally dose-proportional increase in exposure in early clinical trials.[6] The AMEERA-1 study, a Phase 1/2 trial, evaluated amcenestrant at doses ranging from 20 mg to 600 mg once daily (QD).[7] Based on pharmacokinetic data, safety, and pharmacodynamic assessments, a 400 mg QD dose was selected as the recommended Phase 2 dose (RP2D).[7][8] In a Phase 1 study in Japanese patients (AMEERA-2), steady state was reached before day 8 with no accumulation upon repeated oral administration of either 400 mg QD or 300 mg twice daily (BID).[9]

Comparative Pharmacokinetics of Oral SERDs

The pharmacokinetic properties of elacestrant, giredestrant, and camizestrant have also been extensively studied, providing a basis for comparison. Elacestrant, the first oral SERD to receive FDA approval, has an oral bioavailability of approximately 10% and a half-life of 30 to 50 hours.[10][11][12] Giredestrant is rapidly absorbed with a half-life of 25.8 to 43.0 hours, supporting once-daily dosing.[13] Camizestrant also exhibits a pharmacokinetic profile suitable for once-daily administration, with a median time to maximum concentration (Tmax) of approximately 2-4 hours and a half-life of 20-23 hours.[14][15]

| Parameter | Amcenestrant | Elacestrant | Giredestrant | Camizestrant |

| Recommended Dose | 400 mg QD[7][8] | 345 mg QD[10] | 30 mg QD[5] | 75 mg QD[8] |

| Tmax (hours) | ~2-4 (implied) | 1-4[10] | 1.75-3.13[13] | ~2-4[14][15] |

| Half-life (hours) | Not explicitly stated in abstracts | 30-50[10] | 25.8-43.0[13] | 20-23[15] |

| Bioavailability | Orally bioavailable[8] | ~10%[10][11][12] | Orally bioavailable[16] | Orally bioavailable[1] |

| Metabolism | Not detailed in abstracts | Primarily CYP3A4, lesser extent CYP2A6, CYP2C9[10][17] | Low potential for CYP3A induction[5] | Not detailed in abstracts |

| Excretion | Not detailed in abstracts | Primarily feces (82%), some urine (7.5%)[10] | Renal excretion is not a major route[5] | Not detailed in abstracts |

| Food Effect | Not detailed in abstracts | Cmax and AUC increased with high-fat meal[10] | Exposure not affected by food[5] | Not detailed in abstracts |

Pharmacodynamics of Oral SERDs

The primary pharmacodynamic effect of SERDs is the degradation of the estrogen receptor, leading to the inhibition of ER signaling and subsequent anti-tumor activity.

Amcenestrant

Preclinical studies demonstrated that amcenestrant is a potent antagonist of ER, achieving 98% degradation efficiency at a concentration of 0.2 nM.[10][18] This activity was confirmed in clinical trials through various pharmacodynamic assessments. The AMEERA-1 study utilized 18F-fluoroestradiol positron emission tomography (18F-FES PET) to assess ER occupancy, which informed dose selection.[7][8] Paired tumor biopsy and cell-free DNA analyses in the same study revealed ER inhibition and degradation, along with a reduction in detectable ESR1 mutations.[8][19]

Comparative Pharmacodynamics of Oral SERDs

Other oral SERDs have shown similar potent ER degradation and anti-tumor activity in preclinical and clinical settings. Elacestrant has demonstrated activity against ER+ breast cancer models, including those resistant to fulvestrant and CDK4/6 inhibitors and those with ESR1 mutations.[11] Giredestrant has shown high in vitro potency, surpassing that of fulvestrant in both wild-type and ESR1-mutant models.[20] Camizestrant has also demonstrated robust anti-tumor activity in a wide range of preclinical models, including those with common ESR1 mutations.

| Feature | Amcenestrant | Elacestrant | Giredestrant | Camizestrant |

| ER Degradation | 98% degradation at 0.2 nM (preclinical)[10][18] | Potent ER degrader[11][17] | More potent than fulvestrant (preclinical)[20] | Potent ER degrader[1] |

| Activity in ESR1 mutants | Active in preclinical models and clinical benefit observed[8][18] | Active in preclinical models and demonstrated efficacy in EMERALD trial[11] | Active regardless of ESR1 mutation status[21] | Active in preclinical models and clinical efficacy observed[15] |

| Clinical Efficacy (Monotherapy) | Showed preliminary antitumor activity[7][8] | Improved Progression-Free Survival (PFS) in EMERALD trial[11] | Did not meet primary endpoint in acelERA trial, but showed trend in ESR1 mutants[2] | Showed clinical activity in heavily pre-treated patients[15] |

Key Experimental Protocols

The clinical development of oral SERDs has involved a series of well-designed clinical trials to evaluate their safety, pharmacokinetics, and efficacy. Below are summaries of the methodologies for key studies of amcenestrant.

AMEERA-1 (NCT03284957)

-

Study Design: A Phase 1/2, open-label, single-arm, multicenter study in postmenopausal women with ER+/HER2- advanced breast cancer.[7][8][22]

-

Phase 1 (Dose Escalation): Patients received amcenestrant at doses ranging from 20 mg to 600 mg QD to determine the maximum tolerated dose (MTD) and RP2D.[7][8]

-

Phase 2 (Dose Expansion): Patients received amcenestrant at the RP2D to further evaluate safety and efficacy.[7][8]

-

Primary Endpoints: MTD and RP2D (Phase 1); Objective Response Rate (ORR) (Phase 2).[23]

-

Secondary Endpoints: Safety, PK profile, clinical benefit rate (CBR), progression-free survival (PFS), and residual ER availability as measured by 18F-FES PET scans.[22]

-

Pharmacodynamic Assessments: Paired tumor biopsies and circulating tumor DNA (ctDNA) analysis were performed to assess ER degradation and changes in ESR1 mutation status.[8][19]

AMEERA-3 (NCT04059484)

-

Study Design: A Phase 2, randomized, open-label, multicenter trial comparing amcenestrant monotherapy to the physician's choice of endocrine therapy (fulvestrant, aromatase inhibitor, or tamoxifen).[24][25][26]

-

Patient Population: Patients with ER+/HER2- advanced breast cancer who had progressed on prior endocrine therapy.[25][26]

-

Treatment Arms: Patients were randomized 1:1 to receive amcenestrant 400 mg QD or treatment of physician's choice.[25][26]

-

Primary Endpoint: Progression-Free Survival (PFS) as assessed by independent central review.[25][26]

-

Secondary Endpoints: Overall survival (OS), ORR, CBR, duration of response, and safety.[24]

-

Stratification Factors: Presence of visceral metastases, prior treatment with a CDK4/6 inhibitor, and ECOG performance status.[25][26]

Signaling Pathways and Mechanism of Action

Oral SERDs exert their anti-tumor effects by binding to the estrogen receptor and inducing its degradation, thereby blocking both ligand-dependent and ligand-independent ER signaling.[9][27] This dual mechanism of action is crucial for overcoming resistance to other forms of endocrine therapy.

The estrogen receptor, a nuclear hormone receptor, is a key driver of growth in the majority of breast cancers. Upon binding to its ligand, estradiol, the ER undergoes a conformational change, dimerizes, and translocates to the nucleus where it binds to estrogen response elements (EREs) on DNA, leading to the transcription of genes involved in cell proliferation and survival.[27][28] Mutations in the ESR1 gene can lead to a constitutively active receptor that is no longer dependent on estrogen for its activity, a key mechanism of resistance to aromatase inhibitors.

SERDs, by promoting the degradation of the ER protein, effectively eliminate the receptor as a therapeutic target, thereby inhibiting downstream signaling pathways.

Conclusion and Future Directions

Oral SERDs represent a significant evolution in the treatment of ER+ breast cancer. While the journey of amcenestrant did not lead to regulatory approval, the extensive clinical data generated has provided critical insights for the development of other agents in this class. The approval of elacestrant has validated the therapeutic potential of oral SERDs, particularly in the setting of ESR1-mutated disease.[11][13]

Ongoing research continues to explore the optimal use of oral SERDs, both as monotherapy and in combination with other targeted agents, such as CDK4/6 inhibitors.[8][14] The convenience of an oral formulation, coupled with the potential for improved efficacy and the ability to overcome resistance, positions oral SERDs to become a new backbone of endocrine therapy for ER+ breast cancer. Further studies are needed to identify predictive biomarkers to guide patient selection and to fully elucidate the long-term safety and efficacy of these promising new agents.

References

- 1. The application of mechanistic absorption, distribution, metabolism and excretion studies and physiologically-based pharmacokinetic modeling in the discovery of the next-generation oral selective estrogen receptor degrader camizestrant to achieve an acceptable human pharmacokinetic profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ascopubs.org [ascopubs.org]

- 3. aacrjournals.org [aacrjournals.org]

- 4. trial.medpath.com [trial.medpath.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. research.rug.nl [research.rug.nl]

- 7. AMEERA-1 phase 1/2 study of amcenestrant, SAR439859, in postmenopausal women with ER-positive/HER2-negative advanced breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ascopubs.org [ascopubs.org]

- 9. mdpi.com [mdpi.com]

- 10. go.drugbank.com [go.drugbank.com]

- 11. Pharmacology and Pharmacokinetics of Elacestrant - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Pharmacology and pharmacokinetics of elacestrant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Optimizing Early-stage Clinical Pharmacology Evaluation to Accelerate Clinical Development of Giredestrant in Advanced Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Camizestrant in Combination with Three Globally Approved CDK4/6 Inhibitors in Women with ER+, HER2- Advanced Breast Cancer: Results from SERENA-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. A phase I dose escalation and expansion trial of the next-generation oral SERD camizestrant in women with ER-positive, HER2-negative advanced breast cancer: SERENA-1 monotherapy results - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. GDC-9545 (Giredestrant): A Potent and Orally Bioavailable Selective Estrogen Receptor Antagonist and Degrader with an Exceptional Preclinical Profile for ER+ Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 18. mdpi.com [mdpi.com]

- 19. AMEERA-1 phase 1/2 study of amcenestrant, SAR439859, in postmenopausal women with ER-positive/HER2-negative advanced breast cancer [ideas.repec.org]

- 20. researchgate.net [researchgate.net]

- 21. ascopubs.org [ascopubs.org]

- 22. ClinicalTrials.gov [clinicaltrials.gov]

- 23. d-nb.info [d-nb.info]

- 24. ascopubs.org [ascopubs.org]

- 25. AMEERA-3: Randomized Phase II Study of Amcenestrant (Oral Selective Estrogen Receptor Degrader) Versus Standard Endocrine Monotherapy in Estrogen Receptor-Positive, Human Epidermal Growth Factor Receptor 2-Negative Advanced Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. ascopubs.org [ascopubs.org]

- 27. Oral Selective Estrogen Receptor Degraders (SERDs) as a Novel Breast Cancer Therapy: Present and Future from a Clinical Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Estrogen Receptor Signaling in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Amcenestrant's Dichotomous Impact on Wild-Type and Mutant ESR1 Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amcenestrant (SAR439859) is an orally bioavailable, non-steroidal selective estrogen receptor degrader (SERD) that has demonstrated potent antagonist and degradation activity against both wild-type (WT) and mutant estrogen receptor 1 (ESR1).[1][2][3] This technical guide provides an in-depth analysis of amcenestrant's effect on ESR1 signaling, summarizing key preclinical and clinical data, detailing experimental methodologies, and visualizing complex biological pathways. While the clinical development of amcenestrant was ultimately discontinued, the wealth of data generated provides valuable insights into the therapeutic targeting of ER-positive breast cancer, particularly in the context of acquired resistance mediated by ESR1 mutations.

Core Mechanism of Action

Amcenestrant exerts its therapeutic effect through a dual mechanism of action: competitive antagonism of the estrogen receptor and induction of its degradation.[4][5] By binding to the ligand-binding domain of ESR1, amcenestrant blocks the conformational changes required for receptor activation, thereby inhibiting the transcription of estrogen-responsive genes that drive tumor growth. Furthermore, the binding of amcenestrant marks the ESR1 protein for proteasomal degradation, leading to a reduction in the total cellular levels of the receptor.[5][6] This dual action aims to provide a more complete and sustained blockade of ER signaling compared to agents that only antagonize the receptor.

Data Presentation: Quantitative Analysis of Amcenestrant's Activity

The following tables summarize the key quantitative data from preclinical and clinical studies, offering a comparative view of amcenestrant's efficacy against both wild-type and mutant ESR1.

Table 1: Preclinical Activity of Amcenestrant

| Parameter | Cell Line/Model | ESR1 Status | Value | Reference |

| ERα Degradation (EC50) | - | Wild-Type | 0.2 nM | [5][7] |

| ERα Antagonism (EC50) | - | Wild-Type | 20 nM | [8] |

| - | Y537S Mutant | 331 nM | [8] | |

| - | D538G Mutant | 595 nM | [8] | |

| Inhibition of Cell Proliferation (IC50) | MCF-7 | Wild-Type | 13.5 ± 4.96 nM | [6] |

| Tumor Growth Inhibition | MCF7-ESR1 mutant-Y537S xenograft | Y537S Mutant | Significant tumor regression | [2][9][10] |

| HCI-013 PDX (tamoxifen-resistant) | Not Specified | Significant tumor regression | [2][9][10] |

Table 2: Clinical Efficacy of Amcenestrant (AMEERA-1 Trial)

| Parameter | Patient Population | ESR1 Wild-Type | ESR1 Mutant | Overall Population | Reference |

| Objective Response Rate (ORR) | Heavily pretreated ER+/HER2- mBC | 15.4% | 5.3% | 8.5% | [5][11][12] |

| Clinical Benefit Rate (CBR) | Heavily pretreated ER+/HER2- mBC | 34.6% | 21.1% | 33.9% | [11][12][13] |

Table 3: Clinical Efficacy of Amcenestrant (AMEERA-3 Trial)

| Parameter | Patient Population | ESR1 Wild-Type | ESR1 Mutant | Overall Population | Reference |

| Median Progression-Free Survival (mPFS) | ER+/HER2- aBC (post-endocrine therapy) | 3.5 months | 3.7 months | 3.6 months | [14][15] |

| mPFS (Treatment of Physician's Choice) | ER+/HER2- aBC (post-endocrine therapy) | 3.9 months | 2.0 months | 3.7 months | [14][15] |

Experimental Protocols

This section details the methodologies for key experiments cited in the evaluation of amcenestrant.

Droplet Digital PCR (ddPCR) for ESR1 Mutation Detection

-

Objective: To detect and quantify common activating mutations in the ESR1 gene from circulating tumor DNA (ctDNA) in plasma samples.

-

Methodology:

-

Plasma Collection and cfDNA Extraction: Whole blood is collected in specialized tubes to stabilize cells. Plasma is separated by centrifugation, and cell-free DNA (cfDNA) is extracted using a commercially available kit.

-

ddPCR Assay Design: Multiplex ddPCR assays are designed to target hotspot mutations in the ligand-binding domain of ESR1, including E380Q, L536R, Y537C, Y537N, Y537S, and D538G.[16][17] These assays typically employ a combination of probes and primers that are specific for both the wild-type and mutant alleles.

-

Droplet Generation: The ddPCR reaction mixture, containing cfDNA, primers, probes, and a supermix, is partitioned into thousands of nanoliter-sized droplets.

-

PCR Amplification: Thermal cycling is performed to amplify the target DNA within each droplet.

-

Droplet Reading and Analysis: Each droplet is analyzed for fluorescence to determine the presence of wild-type and/or mutant alleles. The data is then used to calculate the mutant allele frequency (MAF).[18]

-

Immunohistochemistry (IHC) for ER and Ki-67

-

Objective: To assess the expression levels of estrogen receptor (ER) and the proliferation marker Ki-67 in tumor tissue.

-

Methodology:

-

Tissue Preparation: Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections are deparaffinized and rehydrated.

-

Antigen Retrieval: Heat-induced epitope retrieval is performed to unmask the target antigens.

-

Antibody Incubation: The tissue sections are incubated with primary antibodies specific for ER (e.g., clone SP1) and Ki-67 (e.g., clone MIB-1).[19]

-

Detection: A detection system, such as the UltraView detection kit, is used to visualize the antibody-antigen binding.[19]

-

Scoring:

-

ER: A tumor is considered ER-positive if at least 1% of the tumor cell nuclei show positive staining.[19]

-

Ki-67: The Ki-67 proliferation index is determined by the percentage of tumor cells with positive nuclear staining. A high Ki-67 index (e.g., ≥20%) is indicative of a higher proliferation rate.[19][20]

-

-

Western Blot for ERα Signaling Proteins

-

Objective: To determine the levels of total and phosphorylated ERα and downstream signaling proteins in cell lysates.

-

Methodology:

-

Cell Lysis: Cells are lysed in RIPA buffer to extract total protein.[21]

-

Protein Quantification: The protein concentration of the lysates is determined using a standard protein assay.

-

SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Antibody Incubation: The membrane is incubated with primary antibodies specific for total ERα, phosphorylated ERα (e.g., at Ser118), and other relevant signaling proteins.[22]

-

Secondary Antibody and Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, followed by detection using a chemiluminescent substrate.[23] The resulting bands are visualized and quantified.

-

Mandatory Visualizations

ESR1 Signaling and Amcenestrant's Mechanism of Action

Caption: Amcenestrant's dual action on wild-type and mutant ESR1 signaling.

Experimental Workflow for Assessing Amcenestrant's Efficacy

Caption: Workflow for preclinical and clinical evaluation of amcenestrant.

Conclusion

Amcenestrant has demonstrated potent preclinical activity in degrading both wild-type and mutant ESR1, leading to the inhibition of tumor growth. Clinical studies, such as the AMEERA-1 and AMEERA-3 trials, have provided valuable data on its efficacy and safety profile in patients with ER+/HER2- breast cancer, including those with acquired ESR1 mutations. Although the clinical development of amcenestrant has been halted, the comprehensive dataset generated from its investigation continues to inform the development of next-generation endocrine therapies. The methodologies detailed in this guide provide a framework for the continued exploration of novel agents targeting the estrogen receptor signaling pathway.

References

- 1. Unlocking ESR1 Mutation Detection with Droplet Digital PCR | LabX.com [labx.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. researchgate.net [researchgate.net]

- 4. news.sanofi.us [news.sanofi.us]

- 5. AMEERA-1 phase 1/2 study of amcenestrant, SAR439859, in postmenopausal women with ER-positive/HER2-negative advanced breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. tandfonline.com [tandfonline.com]

- 9. aacrjournals.org [aacrjournals.org]

- 10. researchgate.net [researchgate.net]

- 11. cancernetwork.com [cancernetwork.com]

- 12. AMEERA-1 phase 1/2 study of amcenestrant, SAR439859, in postmenopausal women with ER-positive/HER2-negative advanced breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. ascopubs.org [ascopubs.org]

- 15. AMEERA-3: Randomized Phase II Study of Amcenestrant (Oral Selective Estrogen Receptor Degrader) Versus Standard Endocrine Monotherapy in Estrogen Receptor-Positive, Human Epidermal Growth Factor Receptor 2-Negative Advanced Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. A single droplet digital PCR for ESR1 activating mutations detection in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Real-Time Detection of ESR1 Mutation in Blood by Droplet Digital PCR in the PADA-1 Trial: Feasibility and Cross-Validation with NGS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Immunohistochemical analysis and scoring [bio-protocol.org]

- 20. New Robust and Reproducible Stereological IHC Ki67 Breast Cancer Proliferative Assessment to Replace Traditional Biased Labeling Index - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Regulation of ERα Stability and Estrogen Signaling in Breast Cancer by HOIL-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Estrogen Receptor alpha Activation Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]

- 23. origene.com [origene.com]

An In-depth Technical Guide to the Early Clinical Data from the AMEERA-1 Phase 1/2 Study of Amcenestrant

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the early clinical data from the AMEERA-1 Phase 1/2 study (NCT03284957), focusing on the novel oral selective estrogen receptor degrader (SERD), amcenestrant (SAR439859).[1][2][3] The AMEERA-1 trial was an open-label, first-in-human study designed to evaluate the safety, tolerability, and preliminary efficacy of amcenestrant as a monotherapy and in combination with other targeted therapies in postmenopausal women with estrogen receptor-positive (ER+)/human epidermal growth factor receptor 2-negative (HER2-) metastatic breast cancer.[2][4]

Core Clinical Data Summary

The AMEERA-1 study was conducted in multiple parts. Parts A and B evaluated amcenestrant as a monotherapy, with Part A being a dose-escalation phase and Part B a dose-expansion phase.[2][3] Parts C and D assessed amcenestrant in combination with the CDK4/6 inhibitor palbociclib (B1678290), again with a dose-escalation (Part C) and a dose-expansion (Part D) component.[5]

Amcenestrant Monotherapy (Parts A & B)

The monotherapy arms of the AMEERA-1 study aimed to determine the safety, tolerability, and recommended Phase 2 dose (RP2D) of amcenestrant.

Table 1: Patient Demographics and Baseline Characteristics (Monotherapy Cohort)

| Characteristic | Value |

| Number of Patients (Part A) | 16[2][3] |

| Number of Patients (Part B) | 49[1][2] |

| Median Age (Part A) | 59.5 years |

| ECOG Performance Status 0 (Part A) | 62.5% |

| ECOG Performance Status 1 (Part A) | 37.5% |

| Visceral Metastasis (Part A) | 93.8% |

Table 2: Efficacy of Amcenestrant Monotherapy (Part B - RP2D of 400 mg QD)

| Endpoint | Result |

| Objective Response Rate (ORR) | 10.9% (5/46)[1] |

| Clinical Benefit Rate (CBR) | 28.3% (13/46)[1] |

| CBR in ESR1 Wild-Type | 34.6% (9/26)[1] |

| CBR in ESR1 Mutated | 21.1% (4/19)[1] |

Data cutoff: March 30, 2021[2]

Table 3: Treatment-Related Adverse Events (TRAEs) in ≥5% of Patients (Monotherapy - Pooled Population at ≥150 mg dose)

| Adverse Event | Frequency | Grade ≥3 |

| Hot Flush | 16.1%[6] | 0%[6] |

| Constipation | 9.7%[6] | 0%[6] |

| Arthralgia | 9.7%[6] | 0%[6] |

| Decreased Appetite | 8.1%[6] | 0%[6] |

| Vomiting | 8.1%[6] | 0%[6] |

| Diarrhea | 8.1%[6] | 0%[6] |

| Nausea | 8.1%[6] | 0%[6] |

| Fatigue | 6.5%[6] | 0%[6] |

Data as of May 30, 2020[6]

Amcenestrant in Combination with Palbociclib (Parts C & D)

This arm of the study evaluated the safety and efficacy of amcenestrant at the RP2D of 200 mg once daily in combination with the standard dose of palbociclib (125 mg daily for 21 days, followed by 7 days off).[5][7]

Table 4: Patient Demographics and Baseline Characteristics (Combination Cohort - Pooled C+D at RP2D)

| Characteristic | Value |

| Number of Patients | 39 |

| Median Age | 59 years (range, 33-86)[5] |

| ECOG Performance Status 0 | 74.4%[5] |

| ECOG Performance Status 1 | 25.6%[5] |

Table 5: Efficacy of Amcenestrant in Combination with Palbociclib (Response-Evaluable Population at RP2D, n=35)

| Endpoint | Result |

| Objective Response Rate (ORR) | 31.4% (90% CI: 18.7-46.6)[5] |

| Clinical Benefit Rate (CBR) at 24 weeks | 74.3% (90% CI: 59.4-85.9)[5] |

| Complete Response (CR) | 2.9% (1/35)[5] |

| Partial Response (PR) | 28.6% (10/35)[5] |

| Stable Disease (SD) | 65.7% (23/35)[5] |

| Progressive Disease (PD) | 2.9% (1/35)[5] |

Data cutoff: February 8, 2021[5]

Table 6: Most Common Non-Hematological Treatment-Related Adverse Events (TRAEs) (Amcenestrant + Palbociclib at RP2D, n=39)

| Adverse Event | Attributed to Amcenestrant | Attributed to Palbociclib |

| Fatigue | 17.9% (Grade 1-2)[5] | 30.8%[5] |

| Nausea | 17.9% (Grade 1-2)[5] | 25.6%[5] |

| Asthenia | 10.3% (Grade 1-2)[5] | 10.3%[5] |

| Hot Flush | 10.3% (Grade 1-2)[5] | - |

| Dysgeusia | - | 10.3%[5] |

Neutrophil count decrease was the most common hematological TRAE, observed in 94.9% of patients (53.8% Grade ≥3).[5]

Experimental Protocols

Study Design and Patient Population

The AMEERA-1 study enrolled postmenopausal women with ER+/HER2- advanced breast cancer.[1][2] Patients in the monotherapy arms were often heavily pretreated.[1][2] For the combination therapy arms, patients had experienced disease progression on at least six months of prior endocrine therapy in the advanced setting or had relapsed on or within 12 months of completing adjuvant endocrine therapy.[8] Up to one prior line of chemotherapy for advanced disease was permitted.[5]

Dose Escalation and RP2D Determination

In Part A (monotherapy), amcenestrant was administered at doses ranging from 20 mg to 600 mg once daily.[1][2] The recommended Phase 2 dose (RP2D) for monotherapy was determined to be 400 mg once daily based on the absence of dose-limiting toxicities (DLTs), pharmacokinetic data, and findings from ¹⁸F-fluoroestradiol positron emission tomography (FES-PET) scans which assessed estrogen receptor occupancy.[1][2] In Part C (combination therapy), amcenestrant was evaluated at 200 mg and 400 mg daily in combination with palbociclib. The RP2D for the combination was established at 200 mg of amcenestrant daily.[5]

Efficacy and Safety Assessments

Antitumor activity was assessed by investigators according to the Response Evaluation Criteria in Solid Tumors version 1.1 (RECIST v1.1).[5][9] Key efficacy endpoints included Objective Response Rate (ORR), defined as the proportion of patients with a complete or partial response, and Clinical Benefit Rate (CBR), which also includes patients with stable disease for at least 24 weeks.[5][10]

Safety and tolerability were monitored through the assessment of treatment-emergent adverse events (TEAEs), which were graded according to the National Cancer Institute's Common Terminology Criteria for Adverse Events version 4.03 (CTCAE v4.03).[5][11][12]

Pharmacokinetic and Pharmacodynamic Assessments

Pharmacokinetic (PK) parameters of amcenestrant were evaluated to understand its absorption, distribution, metabolism, and excretion.[2] Pharmacodynamic (PD) assessments included the use of paired tumor biopsies and circulating tumor DNA (ctDNA) analyses to confirm ER inhibition and degradation, and to monitor for changes in ESR1 mutations.[1] As mentioned, ¹⁸F-FES PET scans were utilized to measure ER occupancy by amcenestrant.[1][2]

Visualizations

Amcenestrant Signaling Pathway

Amcenestrant is a selective estrogen receptor degrader (SERD).[13] It functions by binding to the estrogen receptor (ER), which leads to the degradation of the receptor and subsequent inhibition of the ER signaling pathway.[4][13] This dual mechanism of antagonizing and degrading the ER is crucial for its anti-tumor activity in ER-positive breast cancer.[4]

Caption: Amcenestrant binds to and degrades the estrogen receptor, inhibiting downstream signaling.

AMEERA-1 Study Workflow (Monotherapy Arm)

The following diagram illustrates the general workflow for patients enrolled in the monotherapy arms (Parts A and B) of the AMEERA-1 study.

References

- 1. AMEERA-1 phase 1/2 study of amcenestrant, SAR439859, in postmenopausal women with ER-positive/HER2-negative advanced breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. AMEERA-1 phase 1/2 study of amcenestrant, SAR439859, in postmenopausal women with ER-positive/HER2-negative advanced breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. AMEERA-1 phase 1/2 study of amcenestrant, SAR439859, in postmenopausal women with ER-positive/HER2-negative advanced breast cancer [ideas.repec.org]

- 4. Phase 1 study of oral selective estrogen receptor degrader (SERD) amcenestrant (SAR439859), in Japanese women with ER-positive and HER2-negative advanced breast cancer (AMEERA-2) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ascopubs.org [ascopubs.org]

- 6. cancernetwork.com [cancernetwork.com]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Abstract P1-17-11: Updated data from AMEERA-1: Phase 1/2 study of amcenestrant (SAR439859), an oral selective estrogen receptor (ER) degrader (SERD), combined with palbociclib in postmenopausal women with ER+/HER2- advanced breast cancer | Semantic Scholar [semanticscholar.org]

- 9. project.eortc.org [project.eortc.org]

- 10. m.youtube.com [m.youtube.com]

- 11. eortc.be [eortc.be]

- 12. evs.nci.nih.gov [evs.nci.nih.gov]

- 13. Facebook [cancer.gov]

Amcenestrant's Journey Ends: A Technical Analysis of the Discontinued Clinical Development Program

The promising trajectory of amcenestrant, an investigational oral selective estrogen receptor degrader (SERD), came to an abrupt halt in August 2022. Sanofi, the pharmaceutical giant behind the drug, announced the discontinuation of its global clinical development program.[1][2] This decision, driven by disappointing clinical trial results, sent ripples through the oncology research community, particularly for those invested in developing novel endocrine therapies for breast cancer. This in-depth guide provides a technical overview of the core reasons behind the termination of the amcenestrant program, focusing on the critical clinical trial data and experimental designs that sealed its fate.

The primary catalyst for the discontinuation was the outcome of a prespecified interim analysis of the Phase 3 AMEERA-5 trial.[1][3] An Independent Data Monitoring Committee (IDMC) recommended stopping the trial, concluding that amcenestrant, in combination with palbociclib (B1678290), did not meet the prespecified boundary for continuation when compared to the control arm.[1][4] This pivotal failure, coupled with an earlier setback in the Phase 2 AMEERA-3 trial, ultimately led to the cessation of all amcenestrant studies, including the AMEERA-6 trial in early-stage breast cancer.[1][5]

Mechanism of Action: A Selective Attack on the Estrogen Receptor

Amcenestrant was designed as a potent, oral SERD to combat estrogen receptor-positive (ER+), human epidermal growth factor receptor 2-negative (HER2-) breast cancer. Its mechanism of action centered on binding to the estrogen receptor, leading to its degradation and thereby inhibiting the ER signaling pathway that fuels tumor growth.[6][7] Preclinical studies demonstrated its ability to induce robust ER degradation and antitumor activity in various breast cancer models, including those with ERα mutations.[8]

Figure 1: Simplified signaling pathway of Amcenestrant's mechanism of action.

The AMEERA Clinical Trial Program: A Tale of Two Trials

The clinical development of amcenestrant hinged on the AMEERA program, a series of trials designed to evaluate its efficacy and safety in different settings of ER+/HER2- breast cancer. The ultimate decision to halt the program was a direct consequence of the outcomes of the AMEERA-3 and AMEERA-5 studies.

AMEERA-3: A Monotherapy Setback

The Phase 2 AMEERA-3 trial was an open-label, randomized study that evaluated amcenestrant as a monotherapy compared to the physician's choice of endocrine treatment in patients with locally advanced or metastatic ER+/HER2- breast cancer who had progressed on or after hormonal therapies.[9][10] The trial did not meet its primary endpoint of improving progression-free survival (PFS).[9][11]

-

Study Design: A prospective, open-label, randomized, international Phase 2 trial.[11][12]

-

Patient Population: 290 patients with ER+/HER2- advanced breast cancer who had progressed after one or two previous lines of endocrine therapy.[11]

-

Randomization: Patients were randomized 1:1 to receive either amcenestrant (400 mg once daily) or the treatment of physician's choice (TPC), which included fulvestrant (B1683766) or an aromatase inhibitor.[12]

-

Primary Endpoint: Progression-free survival (PFS) as assessed by an independent central review.[9][13]

-

Stratification Factors: Presence or absence of visceral metastases, previous or no treatment with a CDK4/6 inhibitor, and ECOG performance status (0 or 1).[13]

| Endpoint | Amcenestrant (n=143) | Treatment of Physician's Choice (n=147) | Hazard Ratio (95% CI) | p-value (one-sided) |

| Median Progression-Free Survival (mPFS) | 3.6 months | 3.7 months | 1.051 (0.789 to 1.4) | 0.643 |

| Overall Survival (OS) | Immature Data | Immature Data | 0.913 (0.595 to 1.403) | Not statistically significant |

Data sourced from ASCO Publications.[11][13]

While amcenestrant showed a numerical improvement in PFS in patients with a baseline ESR1 mutation (3.7 vs. 2.0 months), this was not statistically significant and did not salvage the overall negative result of the trial.[11] No new safety signals were identified.[9]

Figure 2: Experimental workflow for the AMEERA-3 clinical trial.

AMEERA-5: The Final Blow in a First-Line Setting

The AMEERA-5 trial was a large, randomized, double-blind Phase 3 study designed to evaluate the efficacy and safety of amcenestrant in combination with the CDK4/6 inhibitor palbociclib as a first-line treatment for patients with ER+/HER2- advanced breast cancer.[1][2] The trial was stopped prematurely for futility based on the recommendation of an IDMC.[1][14]

-

Study Design: A randomized, double-blind, double-dummy, international Phase 3 trial.[15][16]

-

Patient Population: 1,068 patients with ER+/HER2- advanced breast cancer who had not received any prior systemic anticancer therapies for advanced disease.[2][14]

-

Randomization: Patients were randomized 1:1 to receive either amcenestrant (200 mg once daily) plus palbociclib or letrozole (B1683767) (2.5 mg once daily) plus palbociclib.[15][16]

-

Stratification Factors: De novo metastatic disease, postmenopausal status, and visceral metastasis.[18]

| Endpoint | Amcenestrant + Palbociclib (n=534) | Letrozole + Palbociclib (n=534) | Hazard Ratio (95% CI) | p-value (one-sided) |

| Progression-Free Survival (PFS) | Did not meet prespecified boundary for continuation | Control Arm | 1.209 (0.939 to 1.557) | 0.9304 |

| 6-month PFS rate | 82.7% | 86.9% | - | - |

Data from the interim analysis as reported in ASCO Publications.[15][16]

The interim analysis, with a median follow-up of 8.4 months, showed that the amcenestrant combination did not demonstrate superiority over the standard-of-care combination of letrozole and palbociclib.[15] Importantly, no new safety signals were observed.[1][17]

Figure 3: Logical relationship for the discontinuation of the Amcenestrant program.

Conclusion: A Sobering Reminder of Drug Development Challenges

The discontinuation of the amcenestrant clinical development program serves as a stark reminder of the inherent risks and high failure rates in oncology drug development. Despite a promising preclinical profile and a sound scientific rationale, amcenestrant failed to demonstrate a clinical benefit over existing standard-of-care therapies in two well-designed clinical trials. The lack of efficacy in both the second-/third-line monotherapy setting (AMEERA-3) and the first-line combination setting (AMEERA-5) provided a clear and unequivocal basis for Sanofi's decision to terminate the program. While disappointing for patients and researchers, the data generated from the AMEERA trials will undoubtedly contribute to the broader scientific understanding of endocrine therapies in breast cancer and inform the development of future novel agents.

References

- 1. Sanofi provides update on amcenestrant clinical development program [sanofi.com]

- 2. targetedonc.com [targetedonc.com]

- 3. Press Release: Sanofi provides update on amcenestrant [globenewswire.com]

- 4. Sanofi terminates breast cancer trial, approval prospects plummet [clinicaltrialsarena.com]

- 5. Phase III Flop Ends Sanofi's SERD Breast Cancer Candidate - BioSpace [biospace.com]

- 6. Early amcenestrant data featured at ASCO support its potential to become a new endocrine backbone therapy for ER+/HER2- breast cancer [sanofi.com]

- 7. researchgate.net [researchgate.net]

- 8. cancer-research-network.com [cancer-research-network.com]

- 9. Press Release: Sanofi provides update on Phase 2 study evaluating amcenestrant in ER+/HER2- advanced or metastatic breast cancer [sanofi.com]

- 10. Sanofi’s oral therapy fails to meet primary endpoint in breast cancer trial [clinicaltrialsarena.com]

- 11. ascopubs.org [ascopubs.org]

- 12. ascopubs.org [ascopubs.org]

- 13. AMEERA-3: Randomized Phase II Study of Amcenestrant (Oral Selective Estrogen Receptor Degrader) Versus Standard Endocrine Monotherapy in Estrogen Receptor-Positive, Human Epidermal Growth Factor Receptor 2-Negative Advanced Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. managedhealthcareexecutive.com [managedhealthcareexecutive.com]

- 15. ascopubs.org [ascopubs.org]

- 16. Randomized Phase III Study of Amcenestrant Plus Palbociclib Versus Letrozole Plus Palbociclib in Estrogen Receptor-Positive, Human Epidermal Growth Factor Receptor 2-Negative Advanced Breast Cancer: Primary Results From AMEERA-5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. ascopubs.org [ascopubs.org]

- 18. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Amcenestrant in MCF-7 Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amcenestrant (SAR439859) is a potent, orally bioavailable, nonsteroidal selective estrogen receptor degrader (SERD).[1][2] It functions by binding to the estrogen receptor (ER), leading to its degradation and subsequent inhibition of ER signaling pathways.[3] This mechanism makes it a compound of significant interest in the research and development of therapies for ER-positive breast cancers. The MCF-7 human breast adenocarcinoma cell line is a well-established in vitro model for studying ER-positive breast cancer as it expresses high levels of estrogen receptor alpha (ERα).[4] These application notes provide detailed protocols for utilizing Amcenestrant in MCF-7 cell culture experiments to assess its efficacy and mechanism of action.

Mechanism of Action

Amcenestrant is a pure ER antagonist that binds to ERα, inducing a conformational change that marks the receptor for proteasomal degradation.[5] This depletion of cellular ERα protein levels effectively blocks downstream signaling pathways that are dependent on estrogen for activation, thereby inhibiting the proliferation of ER-positive breast cancer cells.[3][5]

Quantitative Data Summary

The following table summarizes the key quantitative parameters of Amcenestrant in MCF-7 cells.

| Parameter | Value | Cell Line | Assay | Reference |

| IC₅₀ | 13.5 ± 4.96 nM | MCF-7 | Acid Phosphatase Proliferation Assay (5-day treatment) | [4] |

| EC₅₀ (ERα Degradation) | 0.2 nM | MCF-7 | Not Specified | [1] |

Experimental Protocols

Prior to any experiment involving Amcenestrant treatment, it is crucial to first culture MCF-7 cells under optimal conditions and then subject them to estrogen starvation to ensure that the observed effects are due to the compound's activity and not confounding factors from hormones present in the serum.

MCF-7 Cell Culture

Materials:

-

MCF-7 cells

-

Eagle's Minimum Essential Medium (EMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin (100x)

-

0.25% Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS), sterile

-

T-75 cell culture flasks

-

Humidified incubator at 37°C with 5% CO₂

Protocol:

-

Complete Growth Medium: Prepare complete growth medium by supplementing EMEM with 10% FBS and 1% Penicillin-Streptomycin.

-

Cell Thawing: Rapidly thaw a cryovial of MCF-7 cells in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 150 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 10 mL of fresh complete growth medium.

-

Culturing: Transfer the cell suspension to a T-75 flask and incubate at 37°C in a humidified atmosphere of 5% CO₂.

-

Maintenance: Renew the complete growth medium every 2-3 days. Passage the cells when they reach 80-90% confluency.

-

Passaging:

-

Aspirate the old medium and wash the cell monolayer once with sterile PBS.

-

Add 2-3 mL of 0.25% Trypsin-EDTA to the flask and incubate at 37°C for 3-5 minutes, or until the cells detach.

-

Neutralize the trypsin by adding 7-8 mL of complete growth medium.

-

Gently pipette the cell suspension up and down to create a single-cell suspension.

-

Centrifuge the cell suspension at 150 x g for 5 minutes.

-

Discard the supernatant and resuspend the cell pellet in fresh complete growth medium.

-

Plate the cells at the desired density in new flasks. A split ratio of 1:3 to 1:6 is recommended.

-

Estrogen Starvation of MCF-7 Cells

To study the effects of Amcenestrant, it is essential to remove exogenous estrogens from the culture medium.

Materials:

-

Phenol (B47542) red-free EMEM

-

Charcoal-stripped Fetal Bovine Serum (CS-FBS)

-

Penicillin-Streptomycin (100x)

Protocol:

-

Estrogen-Free Medium: Prepare estrogen-free medium by supplementing phenol red-free EMEM with 10% CS-FBS and 1% Penicillin-Streptomycin.

-

Starvation: When MCF-7 cells are approximately 70-80% confluent, aspirate the complete growth medium.

-

Wash the cells twice with sterile PBS.

-

Add the estrogen-free medium to the cells.

-

Incubate the cells in the estrogen-free medium for a minimum of 72 hours before starting the Amcenestrant treatment.[6]

Cell Proliferation/Cytotoxicity Assessment (SRB Assay)

The Sulforhodamine B (SRB) assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.

Materials:

-

Estrogen-starved MCF-7 cells

-

Amcenestrant

-

96-well plates

-

Trichloroacetic acid (TCA), 50% (w/v)

-

Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

-

1% Acetic acid

-

10 mM Tris base solution (pH 10.5)

-

Microplate reader

Protocol:

-

Cell Seeding: Trypsinize and count the estrogen-starved MCF-7 cells. Seed the cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of estrogen-free medium. Incubate for 24 hours to allow for cell attachment.

-

Amcenestrant Treatment: Prepare serial dilutions of Amcenestrant in estrogen-free medium. A concentration range of 0.1 nM to 1 µM is recommended to determine the IC₅₀. Add 100 µL of the Amcenestrant dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control for inhibition if desired.

-

Incubation: Incubate the plate for 5 days at 37°C in a humidified atmosphere of 5% CO₂.[4]

-

Cell Fixation: Gently add 50 µL of cold 50% TCA to each well (final concentration of 10%) and incubate at 4°C for 1 hour.

-

Washing: Carefully wash the plates five times with slow-running tap water and allow them to air dry completely.

-

Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

-

Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye. Allow the plates to air dry completely.

-

Solubilization: Add 200 µL of 10 mM Tris base solution to each well and place the plate on a shaker for 5-10 minutes to solubilize the protein-bound dye.

-

Absorbance Measurement: Read the absorbance at a wavelength between 510 nm and 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.

Western Blot for ERα Degradation

This protocol is to confirm that Amcenestrant induces the degradation of the ERα protein.

Materials:

-

Estrogen-starved MCF-7 cells treated with Amcenestrant

-

RIPA buffer with protease inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against ERα

-

Primary antibody against a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibody

-

ECL Western Blotting Substrate

-

Chemiluminescence detection system

Protocol:

-

Cell Lysis: After treating estrogen-starved MCF-7 cells with various concentrations of Amcenestrant (e.g., 0.1 nM, 1 nM, 10 nM, 100 nM) for 24-48 hours, wash the cells with ice-cold PBS and lyse them in RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with the primary antibody against ERα overnight at 4°C. The following day, wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-